molecular formula C8H11N5O B13302668 2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B13302668
M. Wt: 193.21 g/mol
InChI Key: WRXHAUOVLSGGFN-UHFFFAOYSA-N
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Description

2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid (p-TSA) or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of microwave irradiation has been reported to enhance reaction rates and yields . Additionally, large-scale production may employ continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.

Mechanism of Action

The mechanism by which 2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-[5-amino-3-(1H-pyrazol-4-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C8H11N5O/c9-8-3-7(6-4-10-11-5-6)12-13(8)1-2-14/h3-5,14H,1-2,9H2,(H,10,11)

InChI Key

WRXHAUOVLSGGFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C2=CNN=C2)CCO)N

Origin of Product

United States

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